

Spectroscopic Profile of 2-Amino-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-nitrophenol

Cat. No.: B125904

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **2-Amino-4-nitrophenol**, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectral characteristics, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Amino-4-nitrophenol**.

Table 1: UV-Vis Spectroscopic Data

Parameter	Value(s)	Solvent/Conditions	Reference
Absorption Maxima (λ_{max})	224 nm, 262 nm, 308 nm	Acidic mobile phase (pH \leq 3)	[1][2]
Absorption Maxima (λ_{max})	308 nm, 370 nm	Not specified	[3]
Solvent	Methanol	Basic conditions	[4]

Table 2: Infrared (IR) Spectroscopic Data

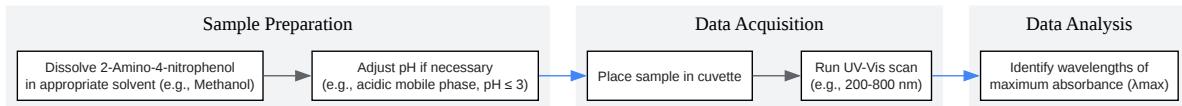
While specific peak assignments are not readily available in the provided search results, the techniques used for obtaining IR spectra are documented.

Technique	Sample Preparation	Instrument	Reference
Fourier-Transform Infrared (FTIR) Spectroscopy	KBr-Pellet	Bruker IFS 85	[3]
Attenuated Total Reflectance (ATR)-IR Spectroscopy	ATR-Neat (DuraSamplIR II)	Bruker Tensor 27 FT-IR	[3]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed peak assignments and coupling constants were not fully available. The following summarizes the available information.

Spectrum Type	Solvent(s)	Instrument	Reference
¹ H NMR	CDCl ₃ & DMSO-d ₆	Varian A-60	[3] [5]
¹³ C NMR	Not specified	Not specified	[3] [6]


Experimental Protocols

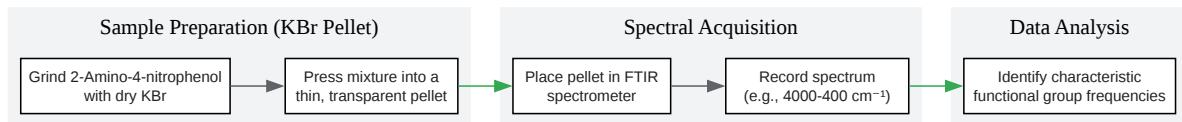
Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of **2-Amino-4-nitrophenol** is typically recorded using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as methanol or an acidic aqueous solution. The spectra presented in some studies were measured in an acidic mobile phase with a pH of 3 or lower.[\[1\]](#)[\[2\]](#) For analyses requiring detection below 230 nm, it is recommended to use acetonitrile and water as mobile phases,

with buffers such as phosphoric acid, sulfuric acid, or trifluoroacetic acid (TFA).^{[1][2]} The solution is then placed in a cuvette and scanned over a range of wavelengths, typically from 200 to 800 nm, to determine the wavelengths of maximum absorbance.

[Click to download full resolution via product page](#)


UV-Vis Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of **2-Amino-4-nitrophenol**.

KBr Pellet Technique: A small amount of the solid sample is ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.^[3] This pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .^[7]

ATR-IR Technique: In the Attenuated Total Reflectance (ATR) technique, the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is directed into the crystal and reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, and the resulting attenuated beam is detected.^[3]

[Click to download full resolution via product page](#)

FTIR Spectroscopy (KBr Pellet) Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-Amino-4-nitrophenol**.

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).^[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.

Data Acquisition and Processing: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to the sample. The resulting signals, known as the free induction decay (FID), are detected and then mathematically converted into a spectrum using a Fourier transform. The final spectrum is then phased and baseline corrected for accurate analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 2. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 3. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. longdom.org [longdom.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125904#spectroscopic-data-of-2-amino-4-nitrophenol-ir-uv-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com